molecular formula C21H25N5O3 B2843452 3-(2-ethoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915926-61-3

3-(2-ethoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2843452
CAS No.: 915926-61-3
M. Wt: 395.463
InChI Key: DBEMCNSZDQAOSU-UHFFFAOYSA-N
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Description

3-(2-ethoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopurines This compound is characterized by its unique structure, which includes an ethoxyethyl group, a dimethyl group, and a phenylethyl group attached to an imidazopurine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The initial step often includes the formation of the imidazopurine core, followed by the introduction of the ethoxyethyl, dimethyl, and phenylethyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, ethylating agents, and phenylating agents under controlled conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to streamline the production process. The use of high-purity reagents and advanced purification methods, such as chromatography, is crucial to obtain the desired compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-ethoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the ethoxyethyl group.

    3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the phenylethyl group.

    3-(2-ethoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine: Lacks the dione functionality.

Uniqueness

The presence of the ethoxyethyl, dimethyl, and phenylethyl groups in 3-(2-ethoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione imparts unique chemical and biological properties, making it distinct from similar compounds

Properties

IUPAC Name

2-(2-ethoxyethyl)-4,7-dimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-5-29-12-11-24-19(27)17-18(23(4)21(24)28)22-20-25(17)13-14(2)26(20)15(3)16-9-7-6-8-10-16/h6-10,13,15H,5,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEMCNSZDQAOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C(C)C4=CC=CC=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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